(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl-furan moiety, and a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:
Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Construction of the thiadiazolo-pyrimidine core: This involves the cyclization of suitable intermediates, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Final assembly: The butyl group and other substituents are introduced through alkylation or acylation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in research related to enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidines:
Similar Compounds: Compounds such as and .
Uniqueness: The unique structural features, such as the specific positioning of the butyl and chlorophenyl groups, contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-2-3-8-17-24-25-18(22)14(19(26)23-20(25)28-17)11-12-9-10-16(27-12)13-6-4-5-7-15(13)21/h4-7,9-11,22H,2-3,8H2,1H3/b14-11-,22-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFDZFLSVHVSJR-CKFBTKOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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